1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
Overview
Description
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the molecular formula C13H18ClN5O4 and a molecular weight of 343.77 g/mol . It is a piperazine derivative, where the piperazine ring is substituted with a 6-chloro-5-nitro-4-pyrimidinyl group and protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperazinecarboxylic acid tert-butyl ester and 6-chloro-5-nitro-4-pyrimidinamine.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a solvent like dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Coupling Reaction: The 6-chloro-5-nitro-4-pyrimidinamine is coupled with the 4-piperazinecarboxylic acid tert-butyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Scientific Research Applications
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.
Pathways Involved: By binding to its targets, the compound can influence various signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-Boc-4-(4-chlorophenyl)piperazine and 1-Boc-4-(4-nitrophenyl)piperazine share structural similarities but differ in their substituents on the piperazine ring.
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVKGIBOLXNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614407 | |
Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-23-9 | |
Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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